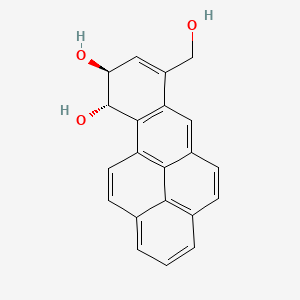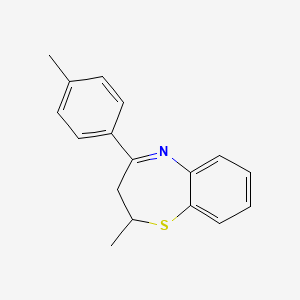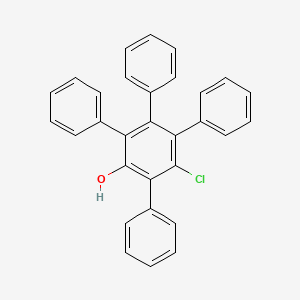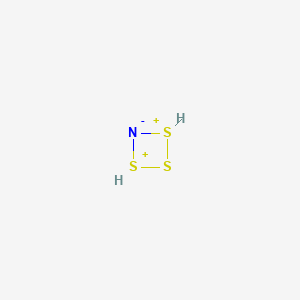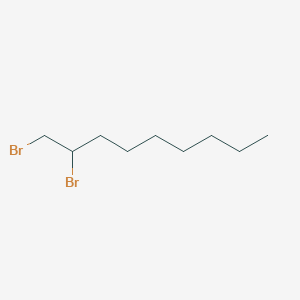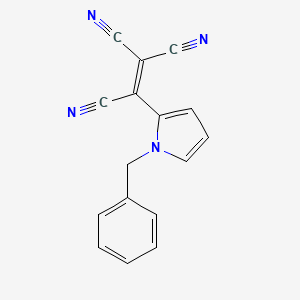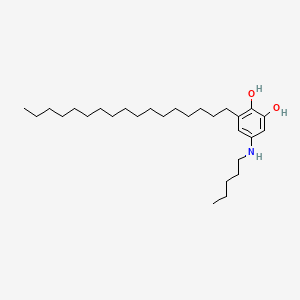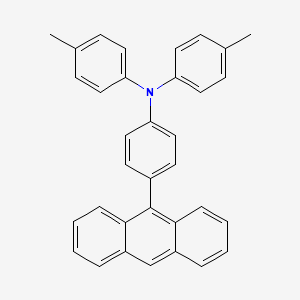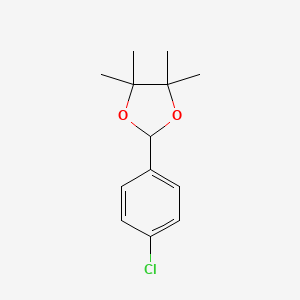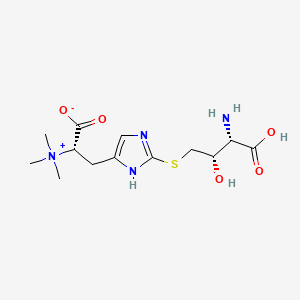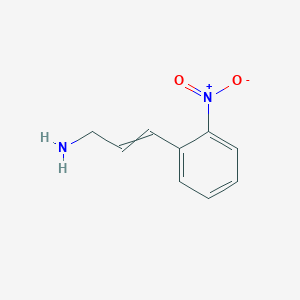![molecular formula C11H22OSi B14440296 Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane CAS No. 74496-07-4](/img/structure/B14440296.png)
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. It is commonly used as a coupling agent to functionalize various substrates, improving the dispersion of nanoparticles and serving as an adhesion promoter .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane typically involves the reaction of 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane with chloroplatinic acid as a catalyst . The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include additional purification steps to achieve the required purity levels for various applications .
化学反应分析
Types of Reactions
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane undergoes several types of chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions.
Reduction: The compound can be reduced to form different silane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include various silane derivatives, which can be further functionalized for specific applications .
科学研究应用
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane has a wide range of scientific research applications:
作用机制
The mechanism of action of Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane involves its ability to act as a coupling agent. It modifies the surface properties of substrates, enhancing their compatibility with other materials. The molecular targets include various functional groups on the substrate surface, and the pathways involved include the formation of covalent bonds between the silane and the substrate .
相似化合物的比较
Similar Compounds
- [2-(3,4-Epoxycyclohexyl)ethyl]trimethoxysilane
- 3-(2-Trimethoxysilylethyl)cyclohexene oxide
- Silane, trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]-
Uniqueness
Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane is unique due to its highly reactive epoxide ring, which makes it more effective as a coupling agent compared to similar compounds. Its ability to improve nanoparticle dispersion and act as an adhesion promoter in various applications sets it apart from other silane-based compounds .
属性
CAS 编号 |
74496-07-4 |
|---|---|
分子式 |
C11H22OSi |
分子量 |
198.38 g/mol |
IUPAC 名称 |
trimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane |
InChI |
InChI=1S/C11H22OSi/c1-13(2,3)7-6-9-4-5-10-11(8-9)12-10/h9-11H,4-8H2,1-3H3 |
InChI 键 |
PEXYOZSKYQBQIH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)CCC1CCC2C(C1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
